molecular formula C12H16O3 B3147677 Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate CAS No. 628333-29-9

Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate

Cat. No. B3147677
Key on ui cas rn: 628333-29-9
M. Wt: 208.25 g/mol
InChI Key: AMBQJPDLWOQQDI-UHFFFAOYSA-N
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Patent
US07338960B2

Procedure details

To a flask containing 10% Pd/C catalyst under nitrogen was added ethyl (2E)-3-{2-methyl-4-[(phenylmethyl)oxy]phenyl}-2-propenoate (1.22 g, 4.12 mmol) in EtOH (15 mL) washing in with more EtOH (2×4 mL). The reaction vessel was placed under an atmosphere of hydrogen and stirred rapidly at ambient temperature for 19 h. The mixture was then filtered through a pad of celite washing with EtOH and the filtrate reduced under vacuum. The residue was the purified by SPE (silica, 20 g cartridge) eluting with cyclohexane:EtOAc (gradient 10:1 to 2:1) to afford the title compound (548 mg).
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([O:8]CC2C=CC=CC=2)[CH:5]=[CH:4][C:3]=1/[CH:16]=[CH:17]/[C:18]([O:20][CH2:21][CH3:22])=[O:19]>[Pd].CCO>[OH:8][C:6]1[CH:5]=[CH:4][C:3]([CH2:16][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])=[C:2]([CH3:1])[CH:7]=1

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)OCC1=CC=CC=C1)/C=C/C(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred rapidly at ambient temperature for 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washing in with more EtOH (2×4 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a pad of celite
WASH
Type
WASH
Details
washing with EtOH
CUSTOM
Type
CUSTOM
Details
purified by SPE (silica, 20 g cartridge)
WASH
Type
WASH
Details
eluting with cyclohexane

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
OC1=CC(=C(C=C1)CCC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 548 mg
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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